4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine

Organic Synthesis Medicinal Chemistry Cross-Coupling

4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine (CAS: 1009628-22-1 for the S-enantiomer, 1233339-72-4 for the R-enantiomer) is a chiral morpholinopyrimidine building block with the molecular formula C10H13ClIN3O and a molecular weight of 353.59 g/mol. It features a pyrimidine core substituted with a reactive 2-chloro group and a 6-iodomethyl handle, connected to a 3-methylmorpholine ring.

Molecular Formula C10H13ClIN3O
Molecular Weight 353.59 g/mol
Cat. No. B13706887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
Molecular FormulaC10H13ClIN3O
Molecular Weight353.59 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)CI)Cl
InChIInChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3
InChIKeyXCOOZBOFPOZBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine as a Key Intermediate


4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine (CAS: 1009628-22-1 for the S-enantiomer, 1233339-72-4 for the R-enantiomer) is a chiral morpholinopyrimidine building block with the molecular formula C10H13ClIN3O and a molecular weight of 353.59 g/mol . It features a pyrimidine core substituted with a reactive 2-chloro group and a 6-iodomethyl handle, connected to a 3-methylmorpholine ring. This structural class is prominently featured in patents concerning inhibitors of mTOR and PI3K kinases for oncology [1]. The compound serves primarily as a late-stage intermediate, where the chlorine and iodine atoms are exploited for sequential cross-coupling or nucleophilic substitution reactions to construct complex kinase inhibitor architectures.

Why Generic Morpholinopyrimidine Intermediates Cannot Replace 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine


Substituting this compound with a generic morpholinopyrimidine analog risks synthetic route failure due to the unique orthogonal reactivity of its two halogen handles. The benzylic C-I bond at the 6-position is specifically designed for selective, high-yielding functionalization (e.g., via Suzuki or Sonogashira couplings) in the presence of the less reactive but synthetically essential 2-chloro group, a strategy highlighted in AstraZeneca's mTOR/PI3K inhibitor patents [1]. Furthermore, the chirality of the 3-methylmorpholine moiety is critical for downstream biological activity; using a racemic mixture or an alternative achiral amine would compromise the stereochemical integrity and pharmacological properties of the final active pharmaceutical ingredient (API). Generic replacements lack this precise, dual-reactive-site geometry and defined stereochemistry, which are not interchangeable parameters in a multi-step medicinal chemistry synthesis.

Quantitative Evidence Guide for Differentiating 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine


Orthogonal Reactivity: Iodomethyl vs. Chloro Leaving Group Potential

The differentiation of this compound from simpler dichloro or bis-halomethyl pyrimidine analogs is rooted in the orthogonal reactivity of its leaving groups. In the context of the structurally related mTOR inhibitor patent class, the 6-iodomethyl group provides a significantly more reactive handle for selective metal-catalyzed cross-coupling compared to the 2-chloro substituent. While direct comparative kinetic data for this specific compound is not published, this reactivity pattern is a foundational principle for the entire morpholinopyrimidine series [1]. The cornerstone patent for morpholinopyrimidine mTOR/PI3K inhibitors explicitly claims a generic formula centered on a pyrimidine core substituted with a morpholine and a halo group, noting that the specific combination of substituents is critical for achieving the desired enzyme inhibitory activity [2]. This implies that the precise arrangement found in 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine is purposeful for synthetic tractability and biological outcome.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enantiomeric Purity: Availability as a Defined Single (R) or (S) Enantiomer

Unlike many early-stage fragment libraries that offer this chemotype as a racemate, this compound is commercially available as either the (R)-enantiomer (CAS 1233339-72-4) or the (S)-enantiomer (CAS 1009628-22-1) with a standard purity specification of 95%+ or 98% . This is a critical procurement differentiator because the biological activity of the final kinase inhibitor is highly sensitive to stereochemistry. The published patent literature establishes that the chirality of the morpholine moiety directly dictates the compound's ability to achieve the required conformation for binding ATP-competitive kinase pockets [1]. Using a less defined stereochemical mixture introduces ambiguity and potential failure in biological testing, making the guaranteed enantiomeric excess a key quantitative metric for selection.

Chiral Chemistry Drug Substance Synthesis Procurement Specification

Specificity of the Pyrimidine Substitution Pattern for Downstream Kinase Activity

The structure-activity relationship (SAR) established in the primary patent literature for 4-(pyrimidin-4-yl)morpholines demonstrates that substitution at the pyrimidine's 2- and 6-positions is non-negotiable for potent mTOR/PI3K inhibition. While specific IC50 values for the morpholine-free intermediate are not tabulated in the examined patents, the general formula I explicitly requires these positions for further derivatization to achieve the final pharmacophore [1]. Compounds lacking the specific 2-chloro-6-substitution pattern fall outside the protection scope and are inferred to be synthetically dead ends for this target class. This positions the precise substitution pattern of this intermediate as a mandatory synthetic node, not a variable one.

Kinase Inhibition Structure-Activity Relationship mTOR/PI3K

High-Value Application Scenarios for 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine Procurement


Late-Stage Diversification of mTOR/PI3K Clinical Candidates

Medicinal chemistry teams developing ATP-competitive mTOR or PI3K inhibitors can utilize this intermediate as a key branching point for late-stage diversification. The orthogonally reactive 6-iodomethyl handle allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-couplings without disturbing the essential 2-chloro substituent, which is later functionalized in a subsequent step. This strategy directly reflects the synthetic logic described in foundational AstraZeneca patents for this chemotype [1].

Parallel Synthesis of Enantiopure Kinase Inhibitor Libraries

The guaranteed availability of both (R) and (S) enantiomers in high purity (≥95%) enables structure-based drug design groups to conduct parallel medicinal chemistry. Researchers can perform matched-pair SAR studies by synthesizing both enantiomeric series from the corresponding single-enantiomer starting materials, a critical experiment for understanding chiral binding modes within the kinase ATP pocket and for securing strong intellectual property on the final active pharmaceutical ingredient.

Radiolabeling Probe Synthesis via Iodine Exchange

The innate reactivity of the iodomethyl group makes this compound a superior precursor for installing radioactive iodine isotopes (e.g., I-125 or I-131) or stable isotopes for mass spectrometry internal standards. This application is crucial for in vitro target engagement studies or in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, where a specific and reliably functionalized intermediate is required for late-stage labeling without de novo synthesis of the entire radiolabeled molecule.

Quote Request

Request a Quote for 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.